Cas no 893740-89-1 (5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde)
5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(2-hydroxyphenyl)thiophene-2-carbaldehyde
- 2-(5-FORMYLTHIOPHEN-2-YL)PHENOL
- 5-(2-Hydroxyphenyl)-2-thiophenecarbaldehyde
- KM2838
- BB 0223926
- 2-Thiophenecarboxaldehyde, 5-(2-hydroxyphenyl)-
- 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde
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- MDL: MFCD06802774
- Inchi: 1S/C11H8O2S/c12-7-8-5-6-11(14-8)9-3-1-2-4-10(9)13/h1-7,13H
- InChI Key: GBYHSPZYSLAVPH-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1C1C=CC=CC=1O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 208
- Topological Polar Surface Area: 65.5
5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB318724-5 g |
2-(5-Formylthiophen-2-yl)phenol, 95%; . |
893740-89-1 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB318724-5g |
2-(5-Formylthiophen-2-yl)phenol, 95%; . |
893740-89-1 | 95% | 5g |
€1159.00 | 2025-04-15 |
5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde Suppliers
5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde
Introduction to 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde (CAS No. 893740-89-1)
5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 893740-89-1, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde features a thiophene core conjugated with a hydroxybenzene moiety, making it a versatile scaffold for the synthesis of biologically active molecules. The unique structural attributes of this compound have positioned it as a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde consists of a thiophene ring substituted at the 2-position with an aldehyde group and at the 5-position with a 2-hydroxyphenyl group. This configuration imparts distinct electronic and steric properties, enabling its utility in various chemical transformations. The presence of both hydroxyl and aldehyde functional groups allows for further derivatization, making it a appealing candidate for designing molecules with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of thiophene derivatives due to their demonstrated efficacy in modulating various biological pathways. 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde has been investigated for its potential role in drug discovery, particularly in the development of compounds targeting neurological disorders, inflammatory conditions, and cancer. Its ability to interact with biological targets such as enzymes and receptors has made it a focus of synthetic efforts aimed at optimizing pharmacokinetic and pharmacodynamic properties.
One of the most compelling aspects of 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde is its versatility as a building block for more complex molecules. Researchers have leveraged its structural features to develop novel analogs with enhanced binding affinity and improved metabolic stability. For instance, studies have demonstrated its utility in generating thiophene-based inhibitors that exhibit promising activity against kinases and other enzymes implicated in disease pathogenesis. These findings underscore the importance of this compound as a cornerstone in medicinal chemistry innovation.
The synthesis of 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde typically involves multi-step organic transformations, including cyclization reactions, functional group interconversions, and purification protocols. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that researchers can reliably utilize this compound in their studies. The development of efficient synthetic routes has also facilitated access to derivatives with modified substituents, allowing for fine-tuning of biological activity.
Recent advancements in computational chemistry have further enhanced the understanding of 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde's interactions with biological targets. Molecular modeling studies have provided insights into its binding mode within enzymes and receptors, guiding the design of optimized derivatives. These computational approaches have complemented experimental efforts, enabling rapid screening of potential drug candidates and accelerating the drug discovery process.
The pharmacological evaluation of 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde has revealed several promising avenues for therapeutic intervention. Preclinical studies have indicated its potential efficacy in modulating inflammatory responses, which may translate into applications for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its interactions with neurological targets have sparked interest in exploring its role in managing neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.
As research continues to uncover new therapeutic applications, the demand for high-quality sources of 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde is expected to rise. Manufacturers specializing in fine chemicals have recognized this trend and are investing in scalable production methods to meet the needs of the pharmaceutical industry. Ensuring consistent quality and purity is paramount to maintaining the integrity of research outcomes, making these suppliers critical partners in drug development initiatives.
The future prospects for 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde are bright, with ongoing studies exploring its potential in emerging therapeutic areas. Innovations in synthetic chemistry and drug design are likely to expand its utility further, opening new doors for therapeutic intervention. As our understanding of biological mechanisms continues to evolve, compounds like this will remain at the forefront of pharmaceutical innovation.
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